2,3-Dibromodiphenyl ether
Overview
Description
2,3-Dibromodiphenyl ether is a brominated derivative of diphenyl ether, characterized by the presence of two bromine atoms attached to the benzene rings. This compound is part of the polybrominated diphenyl ethers family, which are widely used as flame retardants in various industrial applications. The molecular formula of this compound is C12H8Br2O, and it has a molecular weight of 328.003 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions on the benzene rings .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of solvents like dichloroethane can also facilitate the bromination process by improving the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding diphenyl ether or partially debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like zinc dust or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Diphenyl ether and partially debrominated products.
Substitution: Hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,3-Dibromodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants and their environmental impact.
Industry: It is used in the development of flame-retardant materials for textiles, electronics, and plastics.
Mechanism of Action
The mechanism of action of 2,3-Dibromodiphenyl ether involves its interaction with biological molecules, leading to potential toxic effects. It can undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules, causing oxidative stress and disrupting endocrine functions. The compound can also interfere with the normal functioning of enzymes and receptors, leading to adverse health effects .
Comparison with Similar Compounds
- 4,4’-Dibromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- Decabromodiphenyl ether (decaBDE)
Comparison:
- 4,4’-Dibromodiphenyl ether: Similar in structure but with bromine atoms at different positions, leading to different reactivity and environmental behavior.
- 2,2’,4,4’-Tetrabromodiphenyl ether: Contains more bromine atoms, making it more effective as a flame retardant but also more persistent and bioaccumulative.
- Decabromodiphenyl ether (decaBDE): Highly brominated, widely used as a flame retardant, but with significant environmental and health concerns due to its persistence and potential for bioaccumulation .
2,3-Dibromodiphenyl ether stands out due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Its study provides valuable insights into the broader class of brominated flame retardants and their impact on health and the environment.
Properties
IUPAC Name |
1,2-dibromo-3-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRXXKXOULVAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334117 | |
Record name | 1,2-Dibromo-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53563-56-7, 446254-14-4 | |
Record name | Dibromodiphenyl ether (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromo-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L921VU5R3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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